molecular formula C6H9N3O2S B13250567 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid

Cat. No.: B13250567
M. Wt: 187.22 g/mol
InChI Key: QCNKVVAMACAZFR-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by reduction to yield the target compound . Another approach includes the use of hydrazonoyl halides and potassium thiocyanate to form the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with molecular targets and pathways. In biological systems, the compound can inhibit the replication of bacterial and cancer cells by interfering with DNA synthesis. This is achieved through the disruption of nucleic acid structures and inhibition of key enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

3-amino-3-(4-methylthiadiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2S/c1-3-6(12-9-8-3)4(7)2-5(10)11/h4H,2,7H2,1H3,(H,10,11)

InChI Key

QCNKVVAMACAZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(CC(=O)O)N

Origin of Product

United States

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